2-(4-Bromophenyl)propan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)propan-1-ol can be synthesized through several methods. One common route involves the reduction of 2-(4-bromophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . Another method involves the reaction of 4-bromobenzaldehyde with propanal in the presence of a base, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)propan-1-one.
Reduction: 2-(4-Bromophenyl)propan-1-amine.
Substitution: Products depend on the nucleophile used, such as 2-(4-bromophenyl)propan-1-halide or 2-(4-bromophenyl)propan-1-thiol.
Scientific Research Applications
2-(4-Bromophenyl)propan-1-ol is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of various metabolites . The bromine atom in the compound can also participate in halogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)propan-1-ol: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodophenyl)propan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(4-Bromophenyl)propan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chlorine and fluorine analogs . The bromine atom also influences the compound’s physical properties, such as boiling point and solubility .
Properties
IUPAC Name |
2-(4-bromophenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLUPCQYFPVVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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